molecular formula C13H9FO B1597597 2-(3-Fluorophenyl)benzaldehyde CAS No. 676348-32-6

2-(3-Fluorophenyl)benzaldehyde

Cat. No. B1597597
M. Wt: 200.21 g/mol
InChI Key: QWVXKCNJWQODSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluorophenyl)benzaldehyde is a chemical compound with the molecular weight of 200.21 . It is a liquid at room temperature . The compound is also known as 3-(2-fluorophenyl)benzaldehyde .


Molecular Structure Analysis

The molecular structure of 2-(3-Fluorophenyl)benzaldehyde can be represented by the InChI code: 1S/C13H9FO/c14-13-7-2-1-6-12(13)11-5-3-4-10(8-11)9-15/h1-9H . The compound has a molecular formula of C13H9FO .


Physical And Chemical Properties Analysis

2-(3-Fluorophenyl)benzaldehyde is a liquid at room temperature . It has a molecular weight of 200.21 .

Scientific Research Applications

Pd-Catalyzed C-H Functionalization

Palladium-catalyzed C-H functionalization has been explored using benzaldehydes as substrates, showcasing the potential of benzaldehyde derivatives, including fluorinated ones, in organic synthesis. For instance, a study demonstrated the Pd-catalyzed, ortho C-H methylation and fluorination of benzaldehydes using commercially available orthanilic acids as transient directing groups. This process highlights the versatility of benzaldehyde derivatives in selective chemical transformations (Xiao-Yang Chen & E. J. Sorensen, 2018).

Fluorinated Microporous Polymers

Fluorinated benzaldehydes have been utilized in the synthesis of microporous polyaminals, demonstrating increased BET surface areas and improved CO2 adsorption capabilities. This suggests that derivatives of 2-(3-Fluorophenyl)benzaldehyde could find applications in gas storage and separation technologies (Guiyang Li et al., 2016).

Synthesis of Fluorenones

Research into the synthesis of fluorenones from benzaldehydes and aryl iodides via Pd(II)-catalyzed C(sp2)-H functionalization cascade demonstrates the utility of benzaldehyde derivatives in the preparation of valuable organic compounds. This method could be applicable for creating complex molecules from simpler benzaldehyde derivatives, including fluorinated ones (Xiao-Yang Chen, Seyma Ozturk, & E. J. Sorensen, 2017).

Catalytic Properties of Metal-Organic Frameworks

A study on the improved synthesis and catalytic properties of Cu3(BTC)2 highlights the application of benzaldehyde derivatives in catalysis, particularly in the cyanosilylation of benzaldehyde. This research points to the potential use of fluorinated benzaldehydes in enhancing the catalytic efficiency of such frameworks (K. Schlichte, Tobias Kratzke, & S. Kaskel, 2004).

Antitumor Activity

The synthesis and evaluation of 2-phenylbenzothiazoles, including derivatives of benzaldehydes, have revealed potent antitumor properties. This suggests the potential of fluorinated benzaldehyde derivatives in the development of new antitumor agents (Catriona G Mortimer et al., 2006).

Safety And Hazards

The safety information for 2-(3-Fluorophenyl)benzaldehyde indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 2-(3-Fluorophenyl)benzaldehyde are not mentioned in the search results, related compounds have shown promise in the treatment of infectious diseases, and there is ongoing research into their potential applications .

properties

IUPAC Name

2-(3-fluorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO/c14-12-6-3-5-10(8-12)13-7-2-1-4-11(13)9-15/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVXKCNJWQODSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70362743
Record name 2-(3-fluorophenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluorophenyl)benzaldehyde

CAS RN

676348-32-6
Record name 3′-Fluoro[1,1′-biphenyl]-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=676348-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-fluorophenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 676348-32-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Fluorophenyl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
2-(3-Fluorophenyl)benzaldehyde
Reactant of Route 3
Reactant of Route 3
2-(3-Fluorophenyl)benzaldehyde
Reactant of Route 4
Reactant of Route 4
2-(3-Fluorophenyl)benzaldehyde
Reactant of Route 5
Reactant of Route 5
2-(3-Fluorophenyl)benzaldehyde
Reactant of Route 6
Reactant of Route 6
2-(3-Fluorophenyl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.